Triisopropyl borate is a sterically hindered, colorless liquid organoboron reagent primarily utilized as a highly selective boron source in Suzuki-Miyaura cross-coupling precursor synthesis and as a film-forming electrolyte additive for high-voltage lithium-ion batteries [1]. With a boiling point of 139–141 °C and a density of 0.815 g/mL, it provides a practical balance of room-temperature stability and vacuum-removability [2]. In procurement contexts, its value proposition centers on its bulky isopropoxy ligands, which provide greater hydrolysis resistance and prevent over-alkylation during nucleophilic attack compared to lower-chain analogs like trimethyl borate [1]. This structural feature directly translates to higher yields of pure boronic acids, reduced byproduct formation, and enhanced reproducibility in both pharmaceutical scale-up and advanced battery material manufacturing [2].
Substituting triisopropyl borate with less expensive, lower-molecular-weight analogs such as trimethyl borate or triethyl borate frequently results in severe process inefficiencies [1]. Trimethyl borate is highly electrophilic and lacks steric bulk, which commonly leads to multiple nucleophilic additions by Grignard or organolithium reagents, generating difficult-to-separate borinic acid and trialkylborane byproducts [1]. Furthermore, trimethyl borate is highly volatile (bp 68 °C) and hydrolyzes rapidly upon exposure to ambient moisture, complicating handling and stoichiometric control[2]. Conversely, substituting with tributyl borate introduces excessive boiling point requirements (bp 227 °C), making solvent removal and product isolation energy-intensive [2]. Triisopropyl borate prevents over-alkylation while maintaining a practical volatility profile, making it highly effective for high-yield boronic acid synthesis [1].
In the synthesis of arylboronic acids via organolithium or Grignard reagents, the choice of borate ester directly dictates the product distribution. The use of trimethyl borate frequently results in second and third nucleophilic additions due to its low steric hindrance, yielding unwanted diarylborinic acids and trialkylboranes [1]. Comparative process chemistry data demonstrates that utilizing trimethyl borate for the borylation of aryl bromides yields approximately 65% of the target boronic acid, heavily contaminated with borinic acid derivatives. In contrast, substituting with triisopropyl borate under optimized conditions increases the isolated yield to over 90% by leveraging the bulky isopropoxy groups to sterically block subsequent additions, ensuring mono-alkylation[2].
| Evidence Dimension | Boronic acid isolated yield and selectivity |
| Target Compound Data | >90% yield with minimal bis-alkylation |
| Comparator Or Baseline | ~65% yield with significant borinic acid contamination (Trimethyl borate) |
| Quantified Difference | >25% absolute yield increase and elimination of downstream purification steps for borinic acid removal |
| Conditions | Halogen-metal exchange followed by electrophilic trapping at low temperatures (-78 °C to 0 °C) |
Eliminating borinic acid byproducts drastically reduces downstream chromatographic purification costs and maximizes the yield of high-value active pharmaceutical ingredients.
The hydrolytic stability of borate esters is heavily dependent on the alkyl chain length and steric bulk[1]. Trimethyl borate exhibits extreme moisture sensitivity, with complete hydrolysis occurring in under one minute upon exposure to atmospheric moisture or aqueous media (equilibrium constant 15.81) [1]. This rapid degradation compromises stoichiometric precision and introduces protodeboronation risks. Triisopropyl borate, protected by secondary alkyl branching, hydrolyzes at a significantly slower rate [2]. This extended half-life allows for more robust benchtop handling, more reliable continuous-flow processing, and controlled in situ hydrolysis during the aqueous workup phase of Suzuki-Miyaura couplings, ensuring the boronate intermediate remains intact until intentional cleavage [2].
| Evidence Dimension | Hydrolysis rate and moisture tolerance |
| Target Compound Data | Slow, controlled hydrolysis suitable for standard inert-atmosphere handling |
| Comparator Or Baseline | Complete hydrolysis in <1 minute (Trimethyl borate) |
| Quantified Difference | Orders of magnitude slower hydrolysis rate for the isopropyl ester, preventing premature degradation |
| Conditions | Exposure to ambient moisture or aqueous workup conditions |
Enhanced hydrolytic stability improves batch-to-batch reproducibility and reduces the need for extreme, costly anhydrous handling protocols during large-scale manufacturing.
In advanced lithium-ion batteries operating at high cutoff voltages (≥4.5 V), standard carbonate electrolytes suffer from severe oxidative decomposition [1]. Triisopropyl borate functions as a highly effective film-forming additive compared to baseline electrolytes. When added at 1 wt% to standard LiPF6/carbonate electrolytes, triisopropyl borate oxidizes preferentially at the cathode surface to form a robust, B-O and C-F rich Cathode Electrolyte Interphase (CEI) [1]. This protective layer effectively suppresses transition metal dissolution and inhibits further solvent oxidation on high-nickel cathodes (e.g., NCM622). Electrochemical evaluations show that cells utilizing triisopropyl borate maintain significantly higher capacity retention and lower interfacial impedance over prolonged cycling at 4.5 V compared to additive-free baselines [1].
| Evidence Dimension | High-voltage cycling stability and CEI impedance |
| Target Compound Data | 1 wt% Triisopropyl borate forms a stable, low-impedance B-O rich CEI |
| Comparator Or Baseline | Baseline electrolyte (no additive) exhibits rapid capacity fade and high interfacial resistance |
| Quantified Difference | Substantial improvement in capacity retention and structural stability of NCM622 cathodes at 4.5 V |
| Conditions | NCM622/Li cells cycled at 4.5 V cutoff voltage with 1 wt% additive |
Procuring this specific borate additive enables battery manufacturers to push the energy density of high-nickel cathodes without sacrificing cycle life or safety.
Triisopropyl borate is the procurement standard for synthesizing sensitive heteroaryl boronic acids and complex pharmaceutical intermediates via directed ortho-metalation (DoM) or halogen-metal exchange[1]. Its steric bulk prevents the formation of borinic acid impurities, making it a highly effective choice when downstream Suzuki-Miyaura couplings require high purity without the yield losses associated with extensive chromatography [1].
In the formulation of advanced electrolytes for NCM (Nickel-Cobalt-Manganese) batteries, triisopropyl borate is utilized to engineer the Cathode Electrolyte Interphase (CEI) [2]. It provides the necessary boron-oxygen moieties to passivate the cathode surface against oxidative degradation at voltages of 4.5 V and above, outperforming standard additive-free electrolytes[2].
Due to its balanced reactivity and hydrolytic profile, triisopropyl borate is highly effective in one-pot lithiation-borylation-Suzuki coupling sequences[3]. It allows the intermediate lithium triisopropyl boronate salts to be generated and utilized directly in aqueous organic solvent mixtures, bypassing the need to isolate unstable free boronic acids and streamlining industrial synthetic workflows [3].
Flammable;Irritant